molecular formula C12H18O2 B14154028 1,3-Cyclohexadiene-1-ethanol, 4-(1-methylethyl)-, formate CAS No. 1314937-90-0

1,3-Cyclohexadiene-1-ethanol, 4-(1-methylethyl)-, formate

Katalognummer: B14154028
CAS-Nummer: 1314937-90-0
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: DFCNVRQEHJOCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Cyclohexadiene-1-ethanol, 4-(1-methylethyl)-, formate is an organic compound with a complex structure It is a derivative of cyclohexadiene, featuring an ethanol group and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexadiene-1-ethanol, 4-(1-methylethyl)-, formate typically involves the reaction of 1,3-cyclohexadiene with ethanol and an isopropyl group under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Cyclohexadiene-1-ethanol, 4-(1-methylethyl)-, formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The ethanol and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1,3-Cyclohexadiene-1-ethanol, 4-(1-methylethyl)-, formate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways.

    Industry: The compound can be used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Wirkmechanismus

The mechanism by which 1,3-Cyclohexadiene-1-ethanol, 4-(1-methylethyl)-, formate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Cyclohexadiene-1-methanol, 4-(1-methylethyl)-: This compound has a similar structure but differs in the position of the ethanol group.

    1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-: This compound lacks the ethanol group but has a similar cyclohexadiene core.

Uniqueness

1,3-Cyclohexadiene-1-ethanol, 4-(1-methylethyl)-, formate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for a variety of chemical reactions and interactions, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

1314937-90-0

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

2-(4-propan-2-ylcyclohexa-1,3-dien-1-yl)ethyl formate

InChI

InChI=1S/C12H18O2/c1-10(2)12-5-3-11(4-6-12)7-8-14-9-13/h3,5,9-10H,4,6-8H2,1-2H3

InChI-Schlüssel

DFCNVRQEHJOCGG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(CC1)CCOC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.